molecular formula C9H8O3 B1588371 6-Hydroxy-chroman-4-one CAS No. 80096-64-6

6-Hydroxy-chroman-4-one

Cat. No. B1588371
CAS RN: 80096-64-6
M. Wt: 164.16 g/mol
InChI Key: HTKPIKIGEYFNBY-UHFFFAOYSA-N
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Patent
US05322847

Procedure details

A mixture of 36 g of 6-methoxychroman-4-one and 290 ml of 48% hydrogen bromide solution in 290 ml of glacial acetic acid was heated to reflux for 3 hours. The solvent was removed in vacuo and the residue diluted with 2 l of water and stored in a refrigerator overnight. The resulting solid was filtered, washed with water and dried, 25.7 g. The original filtrate was extracted with ethyl acetate and the organic layer dried over sodium sulfate and concentrated to give an additional 4.75 g of the titled product.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][C:6]2=[O:13].Br>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][C:6]2=[O:13]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
COC=1C=C2C(CCOC2=CC1)=O
Name
Quantity
290 mL
Type
reactant
Smiles
Br
Name
Quantity
290 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with 2 l of water
CUSTOM
Type
CUSTOM
Details
stored in a refrigerator overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The original filtrate was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(CCOC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.75 g
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.